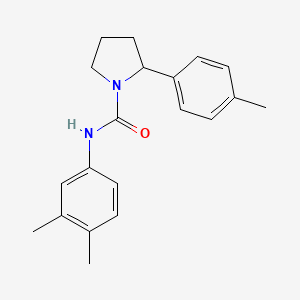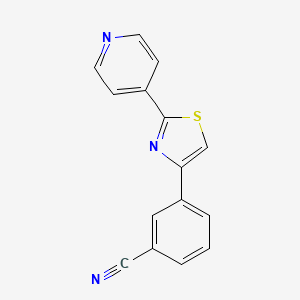![molecular formula C12H12BrNO3S B7560257 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BTF is a furan derivative that has been shown to exhibit promising biological activity against various diseases, including cancer.
Mechanism of Action
The exact mechanism of action of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid is not fully understood. However, it has been suggested that 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid in lab experiments is its high selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. However, the synthesis of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid can be challenging and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid. One potential direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This could lead to the development of more targeted cancer therapies. Another direction is to explore the potential use of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid in combination with other anticancer agents to improve its efficacy. Additionally, the use of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid as a diagnostic tool for cancer detection could be further investigated.
Synthesis Methods
The synthesis of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid involves the reaction of 4-bromo-2-(methylthio)thiophene with 2-furancarboxaldehyde under basic conditions. The resulting product is then treated with methylamine to yield 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid. The synthesis of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has also been investigated for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
3-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-14(6-10-4-9(13)7-18-10)5-8-2-3-17-11(8)12(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMOKPHLDPGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(OC=C1)C(=O)O)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
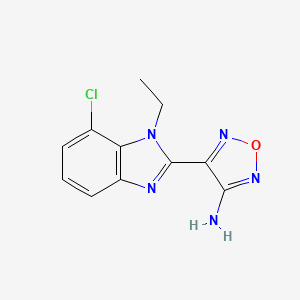
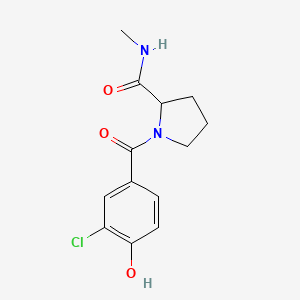
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

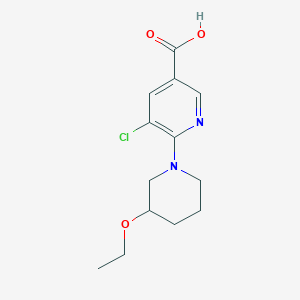
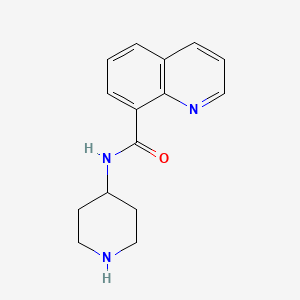
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)
